molecular formula C15H12N4O2 B4511913 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole

1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole

Cat. No. B4511913
M. Wt: 280.28 g/mol
InChI Key: KCABQPXZIAXLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole involves various chemical reactions, including oxidation and the Weidenhagen reaction. For instance, the oxidation of 1-methyl-2-(5′-methyl-2′-furyl)benzimidazoles leads to the formation of carboxylic acid salts and 5′-formyl derivatives, depending on the oxidizing agent used, such as potassium permanganate or selenium dioxide (El’chaninov, Simonov, & Simkin, 1982). Additionally, N-methylation and electrophilic substitution reactions are crucial steps in synthesizing 2-(2-furyl)-1,7-dimethyl-1H,7H-benzo[1,2-d: 3,4-d′]diimidazole, which involves modifications on both the furan ring and the central benzene fragment (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Molecular Structure Analysis

The structure of related compounds, such as 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, was confirmed through X-ray crystallography, indicating the planar, conjugated, and aromatic nature of the imidazol-4-yl-triazole system. This structural analysis provides insight into the molecular framework and electronic configuration of these compounds, essential for understanding their chemical behavior (Afshar, Berman, Perepichka, Sawzik, Lessinger, Lim, & Hosmane, 1987).

properties

IUPAC Name

5-(furan-2-yl)-3-[(2-methylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-16-11-5-2-3-6-12(11)19(10)9-14-17-15(21-18-14)13-7-4-8-20-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCABQPXZIAXLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.